Cyanomelamine

Description

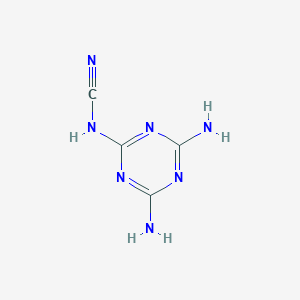

Cyanomelamine is a substituted melamine (B1676169) derivative identified by the CAS number 3496-98-8. While extensive academic literature comparable to that of its parent compound, melamine, is not prevalent, its existence as a distinct chemical entity is confirmed in chemical databases. chemicalbook.com It is described as a substituted melamine used in the formation of synthetic resins with formaldehyde (B43269), indicating its role as a monomer in polymerization processes. chemicalbook.com

Direct scholarly research focusing explicitly on the history of this compound is limited in publicly accessible records. However, its historical context is intrinsically linked to the development of melamine synthesis. Melamine (1,3,5-triazine-2,4,6-triamine) was first synthesized in 1834 by the German chemist Justus von Liebig. wikipedia.org Early industrial production methods involved the conversion of calcium cyanamide (B42294) into dicyandiamide (B1669379), which was then heated to produce melamine. wikipedia.org

The foundational route to melamine, and by extension its cyano-derivatives, is the trimerization of cyanamide (CNNH₂). wikipedia.org This process, which involves the cyclization of three cyanamide molecules, highlights the fundamental role of "cyano" chemistry in the formation of the triazine ring. A 1965 patent details a process for producing melamine from hydrogen cyanide via the formation of cyanamide, further cementing the historical connection between cyano-functionalized precursors and the synthesis of melamine and its analogs. google.com The trimerization of cyanamide in the presence of ammonia (B1221849) is a key step, with ammonia acting as a catalyst rather than a reactant. google.com It is within this rich history of synthesizing melamine from cyano-based starting materials that the conceptual basis for this compound emerges.

This compound is structurally a derivative of melamine, which itself belongs to the s-triazine class of heterocyclic compounds. The core of these molecules is the 1,3,5-triazine (B166579) ring. The properties and reactivity of the ring are heavily influenced by the substituent groups attached to its carbon atoms.

Melamine : The parent compound, melamine, possesses three amino (-NH₂) groups. These groups are responsible for its ability to undergo polycondensation with formaldehyde to form durable melamine-formaldehyde resins. wikipedia.org Its high nitrogen content (66% by mass) also imparts fire-retardant properties. wikipedia.org

This compound : As a "substituted Melamine," this compound features a modification of one of the functional groups of the parent molecule. chemicalbook.com The name implies the presence of a cyano (-C≡N) functionality, likely through the substitution of one of the amino hydrogens, forming a cyanoamino group (-NHCN), or another linkage.

Other s-Triazine Derivatives : The chemistry of s-triazines is diverse, with research exploring numerous derivatives to achieve specific properties. For instance, replacing the amino groups with other functionalities leads to compounds with varied applications.

2-Chloro-4,6-diamino-1,3,5-triazine : This compound, a metabolite of the herbicide Atrazine, is a key intermediate in chemical synthesis. chemicalbook.com It demonstrates how substituting an amino group with a halogen (chlorine) alters the compound's chemical profile. chemicalbook.com

2-Vinyl-4,6-diamino-1,3,5-triazine : The introduction of a vinyl group creates a monomer suitable for producing polymers with specialized properties, such as advanced materials for adsorption, due to the reactive double bond. wikipedia.org

2,4-Diamino-6-phenyl-1,3,5-triazine (Benzoguanamine) : The attachment of a bulky, aromatic phenyl group modifies the solubility and thermal properties of the triazine, making it useful in different types of resins. haz-map.com

Cyanuric Acid : Formed from the polymerization and subsequent condensation of cyanic acid, which is a decomposition product of urea (B33335), cyanuric acid represents a tri-hydroxy substituted s-triazine (in its enol form). wikipedia.org It readily forms a stable, non-covalent crystalline complex with melamine known as melamine cyanurate. google.com

This demonstrates that this compound is part of a broad family of compounds where functionalization of the s-triazine core is a common strategy to tailor molecular properties for specific applications.

While specific academic research trajectories for this compound are not widely documented, the evolution of research on related s-triazine structures provides a clear context. The initial focus of melamine research was driven by its application in polymer science, specifically the creation of melamine-formaldehyde resins. wikipedia.org

The research field has since diversified significantly:

Flame Retardants : A major research avenue for melamine and its derivatives is in flame retardancy. Melamine cyanurate, the complex formed between melamine and cyanuric acid, is a widely used non-halogenated flame retardant. google.com Research in this area focuses on improving thermal stability and char formation in polymers.

Pharmaceutical and Biological Applications : Melamine derivatives have been explored for their potential biological activity. For instance, derivatives of arsenical drugs containing melamine have been investigated for treating African trypanosomiasis. wikipedia.org More recently, novel 2,4-diamino-1,3,5-triazine derivatives have been synthesized and tested for anticancer activity, with some showing promise against melanoma cell lines. nih.gov

Advanced Materials : The ability to functionalize the triazine ring has led to the development of advanced materials. The synthesis of poly(2-vinyl-4,6-diamino-1,3,5-triazine) nanoparticles for protein adsorption is an example of how modern research is leveraging the unique properties of triazine derivatives for biotechnological applications. wikipedia.org

Environmental Science : The study of s-triazine derivatives as herbicides, such as Atrazine, and their subsequent environmental fate has created a significant body of research. This includes the study of metabolites like 2-chloro-4,6-diamino-1,3,5-triazine to understand the environmental breakdown of these compounds. chemicalbook.com

The trajectory of s-triazine research has thus evolved from foundational synthesis and polymerization to highly specialized applications in material science, medicine, and environmental chemistry. This compound, with its reactive cyano group and role in resin formation, fits within this broader narrative of creating functionalized monomers for polymer applications. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

(4,6-diamino-1,3,5-triazin-2-yl)cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N7/c5-1-8-4-10-2(6)9-3(7)11-4/h(H5,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBMLNOQRNOLESZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)NC1=NC(=NC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cyanomelamine and Analogues

Established Reaction Pathways for Cyanomelamine Synthesis

The synthesis of this compound has been approached through several key chemical transformations, primarily utilizing readily available nitrogen-rich precursors.

The most prominent established route to N²-cyanomelamine involves the reaction of dicyanodiamide with sodium dicyanimide. at.ua A common procedure involves heating these precursors in a high-boiling point solvent such as methoxyethanol in the presence of a strong base like potassium hydroxide (B78521). at.ua For instance, a reaction conducted at reflux (approximately 130°C) for 2.5 hours can produce this compound in high yields. at.ua The reaction is believed to proceed through the formation of ammonium (B1175870) dicyanimide from dicyandiamide (B1669379), which then reacts further to form the triazine ring. at.ua

Another method involves the initial formation of a copper complex of this compound, which is subsequently decomposed with hydrochloric acid to release the free compound. at.ua The product can then be purified by dissolution in an alkaline solution followed by reprecipitation with acid. at.ua

Table 1: Synthesis of N²-Cyanomelamine from Dicyanodiamide

| Precursor 1 | Precursor 2 | Solvent | Catalyst/Base | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Dicyandiamide | Sodium Dicyanimide | Methoxyethanol | Potassium Hydroxide | ~130°C (Reflux) | 2.5 hours | 85% | at.ua |

Alternative pathways to this compound have been developed to either improve yields, use different starting materials, or avoid harsh conditions. One notable alternative synthesis involves the reaction of 2-chloro-4,6-diamino-1,3,5-triazine with cyanamide (B42294) in a solvent like dimethylformamide (HCONMe2). acs.org This method provides a direct route to the this compound structure by substituting the chlorine atom with a cyanoamino group. acs.org

Advanced Synthetic Strategies and Process Development

Understanding the underlying reaction mechanisms and the influence of process parameters is crucial for optimizing the synthesis of this compound.

The formation of melamine (B1676169) and its derivatives from precursors like dicyandiamide is a complex process. acs.orgnii.ac.jp It is proposed that under certain reaction conditions, dicyandiamide can dissociate to form cyanamide. nii.ac.jp This highly reactive cyanamide intermediate can then undergo several competing reactions. nii.ac.jp The direct preparation of this compound from dicyandiamide and ammonia (B1221849) is thought to arise from the conversion of dicyandiamide into ammonium dicyanimide, which then serves as a key building block for the triazine ring. at.ua In reactions starting from dicyandiamide and ammonia under pressure, guanidine (B92328) has been isolated as an intermediate product, supporting the hypothesis that dicyandiamide first dissociates into cyanamide, which then reacts with ammonia to form guanidine. nii.ac.jp The formation of the final melamine or this compound product is then believed to occur either through the trimerization of cyanamide or the reaction between cyanamide and dicyandiamide. nii.ac.jp

Reaction conditions such as temperature, pressure, and solvent play a critical role in directing the synthesis towards this compound versus other products like melamine. at.uajssunton.com

Pressure: While many syntheses are performed at atmospheric pressure, adjusting the pressure can alter reactant concentrations and reaction rates. jssunton.comgoogle.com For reactions involving gaseous reactants like ammonia, pressure is a key parameter for maintaining reactant concentration in the reaction medium. nii.ac.jp

Catalysts and Solvents: The choice of solvent and the presence of a base are instrumental. The use of a high-boiling polar solvent like methoxyethanol facilitates the reaction between dicyandiamide and sodium dicyanimide, while a base like potassium hydroxide is essential for the reaction to proceed. at.ua Computational studies on related reactions, such as the dimerization of cyanamide, have shown that the presence of water molecules or hydroxide ions can significantly lower the free energy barrier of the rate-limiting step by facilitating bond formation. mdpi.com

Table 2: Influence of Reaction Conditions on Triazine Synthesis

| Parameter | Effect of Low Setting | Effect of High Setting | Significance | Reference |

|---|---|---|---|---|

| Temperature | Slow reaction rate, incomplete conversion. jssunton.com | Favors melamine formation over this compound; potential for product decomposition. at.uajssunton.com | Controls reaction rate and product selectivity. | at.uajssunton.com |

| Pressure | Reduced contact between reactants, slower rate. jssunton.com | Increases reactant concentration but may pose operational risks. jssunton.com | Key for reactions involving gaseous reagents. | nii.ac.jpjssunton.com |

| Catalyst/Base | Reaction may not proceed or be extremely slow. | Drives the reaction to completion. at.ua | Essential for activating precursors and facilitating C-N bond formation. | at.ua |

Modern Approaches in Organic Synthesis Applied to this compound Chemistry

While the synthesis of this compound itself often relies on established methods, principles from modern organic synthesis could be applied to develop novel routes to its analogues. cambridge.org These approaches focus on improving efficiency, selectivity, and molecular diversity.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single operation to form a product containing substantial parts of all starting materials, offer a highly efficient strategy. mdpi.com A hypothetical MCR for a this compound analogue could involve the one-pot combination of a biguanide (B1667054) derivative, a carbonyl compound, and a source of the cyano group, rapidly generating molecular complexity.

Catalysis: Modern catalytic systems, particularly those using transition metals like palladium or copper, are powerful tools for forming C-N bonds. mdpi.com The development of specific catalysts could enable more selective and milder conditions for the synthesis of this compound analogues, for instance, through cross-coupling reactions to attach the cyanoamino group to a pre-formed triazine ring. mdpi.com

Late-Stage Functionalization: This strategy involves modifying a complex molecular scaffold in the final stages of a synthesis. nih.gov A pre-synthesized this compound core could be subjected to various reactions to introduce diverse functional groups, allowing for the rapid creation of a library of related compounds for further research. This avoids the need to re-synthesize each analogue from simple precursors. nih.gov

Exploration of Novel Reagents and Catalytic Systems

The synthesis of this compound and its analogues has traditionally involved methods such as the reaction of dicyandiamide with sodium dicyanimide in the presence of a strong base like potassium hydroxide in a high-boiling solvent at.ua. A described method involves heating dicyandiamide and sodium dicyanimide in methoxyethanol with an excess of potassium hydroxide at reflux (approximately 130°C) for 2.5 hours, which results in an 85% yield of N2-cyanomelamine at.ua.

Modern synthetic chemistry continually seeks to improve upon these established methods by exploring novel reagents and catalytic systems that offer milder reaction conditions, higher yields, and greater selectivity. While specific research on novel catalytic systems exclusively for this compound is not extensively documented, the broader field of triazine and cyanoguanidine synthesis provides insights into potential advancements.

One area of exploration is the use of transition metal catalysts. For instance, Lewis acids like titanium(IV) isopropoxide (Ti(OiPr)4) have been used to catalyze the addition of cyanamide to carbodiimides for the synthesis of cyanoguanidine derivatives niscpr.res.in. Similarly, copper-catalyzed N-cyanation of secondary amines using CuCN has been developed as a method for forming the N-CN bond under oxidative coupling conditions nih.gov. Such catalytic systems could potentially be adapted for the synthesis of this compound analogues.

Another approach involves the use of cooperative catalyst systems. For the formation of non-isocyanate based polyurethanes, a cooperative system including a Lewis acid (like a lithium salt) and a Lewis base (such as a cyclic amidine or guanidine) has been shown to be effective google.com. This principle of dual activation could be a promising strategy for developing new synthetic routes to this compound.

Furthermore, plasma-catalytic synthesis represents a frontier in chemical synthesis, offering the potential for reactions to occur under ambient pressure by utilizing renewable electricity researchgate.net. While currently explored for ammonia synthesis, the principles of plasma catalysis could be extended to nitrogen-rich compounds like this compound.

The table below summarizes some catalytic systems used for the synthesis of related cyanoguanidine and triazine derivatives, which could inform future research into this compound synthesis.

| Catalyst System | Reactants | Product Type | Key Features |

| HgCl₂ / TEA | Thioureidopeptide, Sodium Cyanamide | Cyanoguanidine-tethered peptidomimetic | Effective desulfurization agent, good yields niscpr.res.in. |

| Ti(OiPr)₄ | Thiourea, Cyanamide | Cyanoguanidine analogue | Lewis acid catalysis, alternative to standard methods niscpr.res.inresearchgate.net. |

| Yttrium salts | Aromatic nitriles | Tris-pyrazolyl-1,3,5-triazines | Solvent-free cyclotrimerization, milder conditions chim.it. |

| Palladium on Carbonized Melamine Cyanurate | Decahydroquinoline (B1201275) | Quinoline (Dehydrogenation) | Demonstrates the use of melamine derivatives as catalyst supports mdpi.com. |

| Copper(II) bromide / TMEDA | Secondary amine, CuCN | N-Cyanamide | Transition metal-catalyzed oxidative coupling nih.gov. |

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of nitrogen-containing heterocyclic compounds like triazines to reduce environmental impact and enhance safety and efficiency. These principles focus on aspects such as waste prevention, atom economy, use of less hazardous chemicals, and energy efficiency rsc.org.

A significant advancement in the green synthesis of 1,3,5-triazine (B166579) derivatives, which are structurally analogous to this compound, is the use of alternative energy sources like microwave irradiation and ultrasound. These techniques often lead to dramatically reduced reaction times, lower energy consumption, and improved product yields compared to conventional heating methods mdpi.combenthamdirect.com.

For example, 2,4-diamino-1,3,5-triazines have been prepared by reacting dicyandiamide with nitriles under microwave irradiation. This method is considered a green procedure due to the reduction in solvent use, short reaction times, and procedural simplicity rsc.org. A library of 6-aryl-4-cycloamino-1,3,5-triazine-2-amines was synthesized using a one-pot, microwave-assisted, three-component reaction of cyanoguanidine, aromatic aldehydes, and cyclic amines rsc.org.

Similarly, sonochemical methods, which utilize ultrasound, have been developed for the synthesis of 1,3,5-triazine derivatives. These protocols can be completed in as little as 5 minutes, use water as a solvent, and can achieve yields of over 75% nih.gov. A comparative analysis using the DOZN™ 2.0 tool indicated that a developed sonochemical method was significantly "greener" than the classical synthesis approach nih.gov.

The choice of solvent is another critical aspect of green chemistry. The development of synthetic protocols in aqueous media or under solvent-free conditions is highly desirable chim.itmdpi.com. The synthesis of 1,3,5-triazine derivatives has been successfully demonstrated in aqueous media using ultrasound, minimizing the need for volatile organic solvents mdpi.com.

The following table presents a comparison of different synthetic methods for triazine derivatives, highlighting the advantages of green chemistry approaches.

| Synthetic Method | Starting Materials | Conditions | Reaction Time | Yield | Green Chemistry Aspects |

| Conventional Heating | 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine, 2-phenylethylamine | Reflux | 5-6 hours | 69% | - |

| Microwave-Assisted | 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine, 2-phenylethylamine | 150°C, 50W | 2.5 minutes | Optimal yields | Reduced reaction time, energy efficiency mdpi.combenthamdirect.com. |

| Ultrasound-Assisted | 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine, 2-phenylethylamine | Room Temp, Ultrasonic Irradiation | 30-35 minutes | 84% | Reduced reaction time, use of aqueous media mdpi.comnih.gov. |

| Microwave-Assisted | Dicyandiamide, Nitriles | Microwave Irradiation | Short | Good | Reduced solvent use, simple procedure rsc.org. |

| Conventional Heating | Dicyandiamide, Sodium Dicyanimide | Reflux in Methoxyethanol, KOH | 2.5 hours | 85% | High yield but uses organic solvent and strong base at.ua. |

The application of these green methodologies to the direct synthesis of this compound could lead to more sustainable and efficient production processes, aligning with the broader goals of modern chemical manufacturing.

Elucidation of Reaction Mechanisms Involving Cyanomelamine

Fundamental Principles of Organic Reaction Mechanisms in Cyanomelamine Chemistry

The chemistry of this compound, like other organic reactions, is governed by the movement of electrons. libretexts.org Reactions can be broadly classified into substitution, addition, elimination, and rearrangement reactions. egrassbcollege.ac.inyoutube.com The mechanisms of these reactions can be elucidated through various methods, including kinetic studies, isotopic labeling, and the identification of intermediates. walisongo.ac.idslideshare.net

In the context of this compound, which possesses both nucleophilic amino groups and an electrophilic cyano group, a variety of reaction pathways are possible. The reactivity is influenced by factors such as the electronic nature of the reactants, steric hindrance, and the reaction conditions (e.g., temperature, pressure, and solvent). All chemical reactions fundamentally involve the breaking and making of bonds, which can occur through either heterolytic (unsymmetrical) or homolytic (symmetrical) cleavage. openstax.org

Computational chemistry, particularly density functional theory (DFT), has become a powerful tool for elucidating complex reaction mechanisms by modeling potential energy surfaces and simulating reaction pathways. fiveable.mesumitomo-chem.co.jpresearchgate.net This approach allows for the prediction of intermediate structures and transition states, providing insights that complement experimental findings. sumitomo-chem.co.jp

Mechanisms of Derivatization and Transformation

Acid-Catalyzed Hydrolysis Pathways

The acid-catalyzed hydrolysis of cyanamides, including derivatives related to this compound, is a key transformation pathway. This type of reaction typically involves the protonation of a nitrogen atom, followed by nucleophilic attack by water. pearson.comunivr.it For cyanamides, it is understood that they can exist in equilibrium with their carbodiimide (B86325) tautomer. The hydrolysis of compounds like cyanourea (B7820955) and dicyanamide (B8802431) has been shown to proceed through a specific acid-catalyzed mechanism, where the carbodiimide tautomer is the reactive species. rsc.org

The general mechanism for acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen (in the case of an amide) or a nitrogen atom, which increases the electrophilicity of the adjacent carbon atom. pearson.comyoutube.com This is followed by the nucleophilic attack of a water molecule. Subsequent proton transfer and elimination steps lead to the final hydrolysis products. youtube.com The rate of hydrolysis can be influenced by the acid concentration and temperature. mdpi.com

Reactions with Sulfur-Containing Nucleophiles

Sulfur-containing nucleophiles are known to react with various organic compounds. numberanalytics.com Thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), are potent nucleophiles due to the high polarizability of sulfur. organic-chemistry.orglibretexts.org They can participate in nucleophilic substitution reactions, such as the SN2 reaction, with suitable substrates. libretexts.orglibretexts.org

While specific studies on the reaction of this compound with sulfur nucleophiles are not extensively detailed in the provided results, general principles of nucleophilic attack can be applied. The cyano group in this compound presents an electrophilic carbon atom that could be susceptible to attack by a sulfur nucleophile. For instance, thiols can be prepared by reacting alkyl halides with the hydrosulfide (B80085) anion (-SH) in an SN2 reaction. libretexts.org A similar reaction pathway could be envisioned for this compound, potentially leading to the formation of a thioimidate or related sulfur-containing derivative. The reaction of elemental sulfur and polysulfides with nucleophiles like cyanide has been studied, revealing complex pathways that can include nucleophilic decomposition and intramolecular cyclization. nih.gov

Polymerization and Condensation Mechanisms of this compound and Related Monomers

Polymerization is a process where monomer molecules react together to form long polymer chains or three-dimensional networks. chandra-asri.com This can occur through two primary mechanisms: addition polymerization and condensation polymerization. oraclecloud.com

Formation of Melamine-Formaldehyde Resins and Analogues

This compound is utilized in the production of synthetic resins with formaldehyde (B43269). lookchem.com The formation of melamine-formaldehyde (MF) resins is a classic example of condensation polymerization, also known as step-growth polymerization. scribd.comminia.edu.egsavemyexams.com The process generally occurs in two main stages:

Methylolation: Melamine (B1676169) reacts with formaldehyde under slightly alkaline conditions. This is an addition reaction where formaldehyde adds to the amino groups of melamine, forming various methylolmelamines (e.g., trimethylolmelamine, hexamethylolmelamine). scribd.comfree.fr The reaction is exothermic and requires careful control to favor the desired degree of methylolation. google.com

Condensation (Bridging): The methylolmelamines then undergo condensation reactions to form larger molecules. This step involves the formation of ether or methylene (B1212753) bridges between the melamine units, with the elimination of small molecules like water or formaldehyde. free.fr This cross-linking process leads to the formation of a rigid, thermosetting three-dimensional network. scribd.com The pH of the reaction medium is a critical parameter, as both the methylolation and condensation steps can be catalyzed by either acid or base. free.fr

The properties of the resulting resin are influenced by the molar ratio of melamine to formaldehyde, the reaction conditions, and the presence of any co-monomers like urea (B33335) or phenol. free.fr

Mechanisms Leading to Higher Condensation Products (e.g., Melam, Melem (B72624), Melon)

Upon heating, melamine and its derivatives undergo thermal condensation, leading to the formation of more condensed tri-s-triazine-based structures with the elimination of ammonia (B1221849). researchgate.net This process is a key route to synthesizing carbon nitride materials. acs.org

The condensation proceeds through a series of intermediates:

Melam: At temperatures around 340-360°C, two melamine molecules condense to form melam, releasing one molecule of ammonia. researchgate.net Melam is considered a precursor to more thermodynamically stable products. researchgate.net

Melem: As the temperature increases to approximately 390-400°C, melam can further condense or melamine can directly form melem. researchgate.netresearchgate.net Melem is a key intermediate in the formation of graphitic carbon nitride and consists of a tri-s-triazine (heptazine) core. acs.orgnih.gov The formation of melem can also be influenced by the decomposition of melamine into cyanamide (B42294) or dicyandiamide (B1669379), which then rearrange. nih.gov

Melon: At even higher temperatures (above ~580°C), melem undergoes further polymerization and deammoniation to form melon, a more extended polymeric carbon nitride structure. acs.orgmdpi.com

Computational and Theoretical Insights into Reaction Pathways

Computational and theoretical chemistry provides indispensable methodologies for investigating the reaction pathways of triazine compounds like this compound. numberanalytics.com Techniques such as Density Functional Theory (DFT) and time-dependent DFT (TDDFT) allow for the detailed examination of electronic structures, reaction energetics, and transition states that are often difficult to probe experimentally. longdom.orgmdpi.com These methods are crucial for building a bottom-up understanding of reactivity, starting from the fundamental quantum mechanical properties of the molecules involved. jocpr.com

Research on analogous triazine systems demonstrates how these computational tools are applied. For instance, studies on the thermolysis of azido-s-triazine derivatives have successfully used quantum chemical calculations to unravel multistep decomposition mechanisms and determine the activation energies for rate-limiting steps. acs.org Similarly, the complex curing reactions of melamine-formaldehyde resins have been modeled to understand cross-linking pathways, including the roles of protonation and the formation of Schiff-base intermediates. researchgate.net These precedents establish a clear blueprint for the theoretical investigation of this compound's reactivity.

A central application of computational chemistry is the mapping of potential energy surfaces to identify the most plausible reaction coordinates. researchgate.net This involves calculating the Gibbs free energies of reactants, products, intermediates, and transition states. nih.gov For a molecule like this compound, this could elucidate pathways in condensation reactions, electrophilic or nucleophilic substitutions, and thermal decomposition.

Detailed Research Findings from Analogous Systems

Quantum chemical calculations on various triazine derivatives have yielded significant insights into their reactivity, which can be extrapolated to understand this compound.

Frontier Molecular Orbitals: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. For triazine-based derivatives, DFT calculations show that the electron-withdrawing nature of the triazine ring lowers the LUMO energy, influencing its susceptibility to nucleophilic attack. longdom.org The introduction of different substituents, such as the cyano group in this compound versus an amino group in melamine, would distinctly alter the energies and localization of these frontier orbitals, thereby tuning the molecule's reactivity profile.

Reaction Energetics and Kinetics: Theoretical studies on the decomposition of energetic materials like 4,6-diazido-N-nitro-1,3,5-triazine-2-amine (DANT) have calculated the activation energies for successive decomposition steps. acs.org Such calculations are vital for predicting reaction kinetics and stability. A similar approach for this compound could predict its thermal stability and decomposition products by modeling various bond-scission and rearrangement pathways.

Table 1: Calculated Activation Energies for Decomposition Steps of an Analogous Azido-s-triazine Derivative (DANT)

| Decomposition Step | Reaction Description | Calculated Activation Energy (kJ mol-1) | Kinetic Model |

|---|---|---|---|

| Step 1 | Scission of NH-NO2 bond | High | A2 |

| Step 2 | Ring opening/fragmentation | Lower than Step 1 | A2 |

| Step 3 | Further fragmentation | 127.2 | A2 |

| Step 4 | Final decomposition | 127.2 | A2 |

Data derived from studies on 4,6-diazido-N-nitro-1,3,5-triazine-2-amine (DANT), illustrating how computational methods determine kinetic parameters for complex, multistep reactions. acs.org The A2 model refers to the Avrami-Erofeev nucleation model.

Mechanism of Triazine Ring Formation: The synthesis of 2,4-diamino-6-substituted-1,3,5-triazines often involves the reaction of cyanoguanidine with nitriles. doi.orgresearchgate.net Theoretical modeling of these reactions suggests a mechanism involving the migration of hydrogen atoms from an amine group to the cyano group of cyanoguanidine, facilitating the cyclization reaction. doi.org The rotation barrier around the C-C bond between the triazine and a phenyl ring in a related compound was calculated to be around 28 kJ/mol, an insight derived purely from theoretical calculations. doi.org Investigating the reaction of cyanoguanidine with a cyano-containing compound to form this compound would be a direct application of this computational approach.

Conformational Analysis: For many triazine derivatives, hindered rotation around the bonds connecting substituents to the triazine ring leads to distinct conformers. mdpi.com Integrated dynamic NMR spectroscopy and DFT calculations have been used to measure rotational barriers and understand the ground-state energy landscapes. For arylamino-1,3,5-triazines, these barriers are in the range of 59–77 kJ mol⁻¹ (14–18 kcal/mol). mdpi.com Such studies would be critical for this compound to understand its conformational preferences, which can significantly influence its reaction pathways and intermolecular interactions.

Table 2: Calculated Quantum Chemical Properties of Selected Triazine Derivatives

| Compound/Descriptor | Heat of Formation (kcal/mol) | Total Energy (a.u.) | HOMO Energy (eV) | LUMO Energy (eV) |

|---|---|---|---|---|

| Triazine Derivative 1 (Sample) | 35.81 | -71.35 | -9.87 | -0.91 |

| Triazine Derivative 2 (Sample) | 42.15 | -68.99 | -9.55 | -1.02 |

| Triazine Derivative 3 (Sample) | 29.54 | -75.11 | -10.01 | -0.85 |

Illustrative data based on QSAR studies of various triazine derivatives, showing typical values obtained from semi-empirical (PM3) calculations. asianpubs.org Such descriptors are used to build models that correlate structure with reactivity. jocpr.comasianpubs.org

Advanced Structural Elucidation and Analytical Characterization of Cyanomelamine and Its Derivatives

Spectroscopic Techniques for Molecular Structure Determination

A variety of spectroscopic methods are employed to meticulously define the structure of cyanomelamine at the molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the structural elucidation of organic molecules. The application of ¹H, ¹³C, and ¹⁵N NMR is essential for the definitive confirmation of this compound's structure. Although a complete, published NMR dataset specifically for this compound is not readily found in the literature, a predictive analysis based on related s-triazine compounds can be made.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to feature signals from the amine (-NH₂) protons. In a solvent such as DMSO-d₆, these protons would likely present as broad signals, a consequence of quadrupolar broadening from adjacent nitrogen atoms and possible chemical exchange phenomena. The exact chemical shifts would be influenced by the electron-withdrawing properties of both the triazine ring and the cyano group. For comparative purposes, the amine protons in melamine (B1676169) appear as a broad singlet. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is critical for mapping the carbon skeleton of the molecule. This compound possesses distinct carbon environments: two within the triazine ring and one in the cyano moiety. The carbons of the triazine ring are expected to resonate in the aromatic region, typically between 160-170 ppm, which is characteristic for s-triazine structures. researchgate.net The carbon atom of the nitrile group (-C≡N) is predicted to have a chemical shift in the 110-120 ppm range.

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

| C (Triazine ring, substituted) | 160-170 |

| C (Triazine ring, unsubstituted) | 160-170 |

| C (Cyano group) | 110-120 |

¹⁵N NMR Spectroscopy: ¹⁵N NMR offers a highly sensitive probe into the various nitrogen environments within the this compound molecule. With distinct nitrogen atoms in the triazine ring, the exocyclic amino groups, and the cyano group, ¹⁵N NMR can deliver unequivocal proof of the molecular structure. researchgate.net The chemical shifts would clearly distinguish between the endocyclic ring nitrogens and the exocyclic nitrogens. Research on melamine and other triazine derivatives has demonstrated the high sensitivity of ¹⁵N NMR to the electronic state and protonation of nitrogen atoms. almacgroup.comnih.gov

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for ascertaining the molecular weight and probing the fragmentation pathways of this compound, which in turn confirms its elemental makeup and structural details.

Mass Spectrometry (MS): In the mass spectrum of this compound, the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) that corresponds to its molecular formula (C₄H₄N₈). Due to the presence of an even number of nitrogen atoms, the molecular ion peak should be an even number, which is an exception to the nitrogen rule that typically predicts an odd molecular weight for compounds with an odd number of nitrogens. libretexts.org

Tandem MS (MS/MS): Tandem MS analysis, which involves the isolation and subsequent fragmentation of the molecular ion, provides critical data on the molecule's connectivity. For this compound, characteristic fragmentation would likely involve the elimination of small, stable neutral molecules such as hydrogen cyanide (HCN), ammonia (B1221849) (NH₃), and cyanamide (B42294) (NCNH₂). While the triazine ring itself is relatively stable, fragmentation pathways leading to its cleavage can also be expected.

Plausible MS/MS Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| 148 [M]⁺ | 121 | HCN |

| 148 [M]⁺ | 131 | NH₃ |

| 148 [M]⁺ | 106 | NCNH₂ |

| 121 | 94 | HCN |

| 106 | 79 | HCN |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy examines the functional groups within a molecule through the measurement of absorption or scattering of infrared light.

Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound is expected to show distinct absorption bands corresponding to its various functional groups. Although a dedicated spectrum for this compound is not widely published, data from the structurally similar melamine and melamine cyanurate serve as excellent references. researchgate.netresearchgate.netmdpi.com

Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400-3200 | N-H stretching | Amino groups (-NH₂) |

| ~2240-2260 | C≡N stretching | Cyano group |

| ~1650-1550 | Ring stretching and N-H bending | Triazine ring and Amino groups |

| ~1450 | C-N stretching | |

| ~810 | Ring bending (out-of-plane) | Triazine ring |

Raman Spectroscopy: As a complementary technique to FTIR, Raman spectroscopy is also invaluable for the characterization of this compound. The symmetric vibrations of the triazine ring, which are often weak in FTIR, are typically strong in the Raman spectrum. The nitrile (C≡N) stretch would also be readily observable.

Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

| ~3400-3200 | N-H stretching | Amino groups (-NH₂) |

| ~2240-2260 | C≡N stretching | Cyano group |

| ~1550 | Ring stretching | Triazine ring |

| ~980 | Symmetric ring breathing | Triazine ring |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption for Chromophore Analysis

UV-Vis spectroscopy yields information regarding the electronic transitions within a molecule, making it particularly useful for the study of chromophores. The this compound structure contains the triazine ring, which functions as a chromophore.

The UV-Vis spectrum of this compound is predicted to exhibit absorption maxima related to π→π* and n→π* electronic transitions within the triazine ring. azooptics.com The conjugation of the cyano group with the triazine system may affect the position of these absorption bands. For comparison, melamine shows a strong absorption maximum at approximately 235 nm. It is anticipated that this compound will have a similar absorption profile, possibly with a minor shift in the maximum absorption wavelength (λ_max) due to the electronic influence of the cyano substituent. jove.com

Expected UV-Vis Absorption for this compound

| Transition | Expected λ_max (nm) | Chromophore |

| π→π | ~230-240 | Triazine ring |

| n→π | ~270-290 | Triazine ring |

X-ray Diffraction Methods for Solid-State Structure Analysis

X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Single Crystal X-ray Diffraction (if applicable)

A single crystal X-ray diffraction analysis would provide the most definitive structural information for this compound, detailing bond lengths, bond angles, and intermolecular forces in the solid state. However, an extensive review of crystallographic databases reveals that a single crystal structure of pure this compound has not yet been reported. The synthesis and cultivation of single crystals of suitable quality for X-ray diffraction studies can present significant challenges. The known crystal structures of related compounds, such as melamine and melamine-cyanuric acid co-crystals, offer valuable insights into the types of hydrogen-bonding networks and molecular packing that could be anticipated for this compound. rsc.orgresearchgate.net The absence of a reported crystal structure for this compound represents a current limitation in its complete solid-state characterization.

X-ray Powder Diffractometry for Crystalline Phases

X-ray Powder Diffraction (XRPD) is a non-destructive analytical technique used for the phase identification of crystalline materials. carleton.eduforcetechnology.com The method can also provide detailed information on the unit cell dimensions, crystallite size, and sample purity. malvernpanalytical.comwikipedia.org The fundamental principle is based on the constructive interference of monochromatic X-rays interacting with a crystalline sample. carleton.edu When the X-rays strike the sample, they are scattered by the electron clouds of the atoms. Constructive interference occurs when the conditions of Bragg's Law (nλ=2d sin θ) are met, where λ is the wavelength of the X-rays, d is the spacing between atomic planes in the crystal lattice, and θ is the angle of diffraction. carleton.edupmda.go.jp Because every crystalline solid has a unique atomic arrangement, it produces a distinct diffraction pattern, which serves as a "fingerprint" for identification. forcetechnology.com

In the context of this compound and related triazine compounds, XRPD is crucial for confirming the crystalline structure and identifying different polymorphic phases. For instance, studies on melamine cyanurate, a supramolecular adduct of melamine and cyanuric acid, have utilized XRPD to characterize its structure. researchgate.net Similarly, the crystal structure of melem (B72624), a key condensation product of melamine, was successfully determined using X-ray powder diffractometry. acs.org The analysis of the diffraction pattern allows for the determination of lattice parameters and confirmation of the predicted crystal system, thereby verifying the synthesis of the correct crystalline phase.

Table 1: Information Derived from XRPD Analysis

| Parameter | Description | Relevance to this compound Analysis |

| Phase Identification | Compares the sample's diffraction pattern to a database of known patterns. malvernpanalytical.com | Confirms the successful synthesis of the this compound crystal structure and identifies any crystalline impurities. |

| Crystallinity Assessment | Distinguishes between crystalline material (sharp peaks) and amorphous content (broad halo). wikipedia.org | Quantifies the degree of crystallinity of a this compound sample. |

| Unit Cell Dimensions | Precisely calculates the dimensions (a, b, c) and angles (α, β, γ) of the crystal's unit cell. carleton.edupmda.go.jp | Provides fundamental crystallographic data for newly synthesized derivatives or polymorphs of this compound. |

| Purity Analysis | Detects the presence of other crystalline phases, even in small amounts. pmda.go.jp | Verifies the chemical purity of the this compound sample by identifying crystalline starting materials or by-products. |

Chromatographic Separations Coupled with Spectroscopic Detection

Chromatographic techniques are powerful for separating individual components from a complex mixture. nih.gov The separated components can then be identified and quantified using various spectroscopic detectors.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of less-volatile and thermally unstable organic compounds. made-in-china.com The separation is achieved by passing a sample through a column packed with a stationary phase, propelled by a liquid mobile phase under high pressure. measurlabs.com Coupling HPLC with advanced detectors provides comprehensive qualitative and quantitative information.

Diode-Array Detector (DAD): A DAD scans the eluent with light over a wide range of ultraviolet and visible wavelengths simultaneously. measurlabs.com This provides an absorbance spectrum for each separated peak, which can aid in peak identification and purity assessment. It is particularly useful for compounds containing chromophores.

Evaporative Light Scattering Detector (ELSD): An ELSD is a universal detector that is not dependent on the optical properties of the analyte. It works by nebulizing the column eluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles. opans.com This makes it suitable for analyzing compounds like this compound which may have weak UV absorbance.

High-Resolution Mass Spectrometry (HRMS): Coupling HPLC to an HRMS detector provides highly accurate mass measurements of the separated components. ub.edu This allows for the determination of the elemental composition of the analyte and its fragments, offering a very high degree of confidence in its identification. nih.gov

This multi-detector approach enables the separation of this compound from related impurities, its quantification, and its unambiguous identification from a single analysis. opans.com

Table 2: Comparison of Advanced HPLC Detectors for this compound Analysis

| Detector | Principle of Operation | Information Provided | Application for this compound |

| DAD | Measures absorbance of UV-Visible light. measurlabs.com | Quantitative data, spectral information for peak identity/purity. | Quantification and purity checks, leveraging the UV absorbance of the triazine ring system. |

| ELSD | Measures light scattered by non-volatile analyte particles after mobile phase evaporation. opans.com | Near-universal mass-based quantification, independent of optical properties. | Analysis of derivatives that may lack a strong chromophore or as a complementary universal detector. |

| HRMS | Measures mass-to-charge ratio with high accuracy. ub.edu | Unambiguous molecular formula determination and structural confirmation. | Definitive identification of this compound and characterization of unknown synthesis by-products or degradants. |

Gas Chromatography (GC) is a powerful separation technique for volatile and semi-volatile compounds. thermofisher.com For polar, low-volatility compounds like this compound and its analogues (e.g., melamine, ammeline), a chemical derivatization step is required to increase their volatility and thermal stability. thamesrestek.co.uk This is commonly achieved by silylating the amine groups with reagents such as bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov

Once separated by the GC column, the analytes pass to a detector for identification and quantification.

Mass Spectrometry (MS): The coupling of GC with MS is a highly specific and sensitive technique. The MS ionizes the eluted compounds, separates the resulting ions based on their mass-to-charge ratio, and generates a mass spectrum that serves as a molecular fingerprint for identification. thermofisher.com Operating in selected ion monitoring (SIM) mode enhances sensitivity for trace-level detection. restek.com

Flame Ionization Detection (FID): An FID is a robust and widely used detector that measures the current produced when organic compounds are burned in a hydrogen flame. While it is a sensitive detector for most organic compounds, it provides less structural information than an MS detector.

GC-MS methods have been extensively developed for the analysis of melamine and its related compounds in various matrices, demonstrating the technique's suitability for this compound after appropriate derivatization. thamesrestek.co.uknih.govrestek.com

Table 3: Typical GC-MS Parameters for Analysis of Melamine Analogs

| Parameter | Typical Condition | Purpose |

| Derivatization Reagent | BSTFA with 1% TMCS in pyridine. thamesrestek.co.uknih.gov | To create volatile trimethylsilyl (B98337) (TMS) derivatives of the polar analytes. |

| GC Column | Rxi-5Sil MS or similar non-polar column. restek.com | To separate the derivatized compounds based on their boiling points and polarity. |

| Injection Mode | Splitless | To maximize the transfer of analyte onto the column for trace analysis. |

| Carrier Gas | Helium or Hydrogen. thermofisher.com | To carry the analytes through the column. |

| MS Ionization | Electron Ionization (EI) | To produce reproducible fragmentation patterns for library matching and identification. |

| MS Acquisition Mode | Full Scan / Selected Ion Monitoring (SIM). restek.com | Full scan for identifying unknowns; SIM for quantifying target compounds with high sensitivity. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of carbon (C), hydrogen (H), and nitrogen (N) within a pure, isolated compound. horiba.com This analysis provides a direct way to verify the empirical formula of a synthesized molecule. researchgate.net The experimental results are compared against the theoretical values calculated from the compound's proposed molecular formula. For new compounds or for quality control of existing ones, the measured percentages must fall within a narrow range of the theoretical values, typically ±0.4%, to confirm compositional purity. cardiff.ac.uk

For this compound, with the molecular formula C₆H₆N₁₀, the theoretical elemental composition can be calculated precisely. Comparing these theoretical values with the results from an elemental analyzer provides critical validation of the compound's identity and purity. acs.orggoogle.com

Table 4: Elemental Composition Data for this compound (C₆H₆N₁₀)

| Element | Molecular Formula | Theoretical Mass % | Example Found Mass % google.com |

| Carbon (C) | C₆ | 33.03% | 33.20% |

| Hydrogen (H) | H₆ | 2.77% | 2.80% |

| Nitrogen (N) | N₁₀ | 64.20% | 63.95% |

Supramolecular Chemistry and Self Assembly of Cyanomelamine Systems

Non-Covalent Interactions in Cyanomelamine Architectures

The spontaneous organization of this compound molecules into ordered assemblies is driven by a combination of weak, non-covalent interactions. nih.govwikipedia.org These forces, though individually modest, collectively dictate the structure and stability of the resulting supramolecular architectures.

Hydrogen Bonding Networks and Directionality

Quantum chemical calculations have been employed to further understand the nature and strength of these hydrogen bonds. nih.gov For instance, the analysis of electron density and molecular electrostatic potential maps provides insights into the donor-acceptor relationships and the cooperative effects within the hydrogen-bonding network. conicet.gov.ar

Van der Waals Forces and π-π Stacking Interactions

π-π stacking involves the attractive, non-covalent interactions between the electron-rich π-systems of aromatic rings. quora.comresearchgate.net In this compound and related triazine compounds, the planar nature of the rings facilitates these stacking interactions, which contribute to the formation of layered or columnar structures. nso-journal.orgrsc.org The slip-stacked arrangement is a common motif, which helps to minimize steric repulsion while maximizing attractive dispersion forces. rsc.org The interplay between hydrogen bonding and π-π stacking is critical in dictating the three-dimensional arrangement of the molecules. mdpi.com

Formation of Supramolecular Aggregates and Co-Crystals

The combination of specific non-covalent interactions leads to the formation of well-defined supramolecular aggregates and co-crystals. japsonline.commdpi.com These assemblies can exhibit a range of morphologies and dimensionalities, from simple dimers to extended three-dimensional networks.

Melamine-Cyanuric Acid (MCA) Complex as a Model System for Extended Networks

The 1:1 complex of melamine (B1676169) and cyanuric acid (MCA) is a classic and extensively studied example of supramolecular self-assembly. wikipedia.orgrsc.orgharvard.edu This system is held together by a dense, two-dimensional network of hydrogen bonds, creating a highly stable, planar sheet-like structure. wikipedia.orgresearchgate.netrsc.org The high degree of complementarity between the hydrogen bond donor and acceptor sites on melamine and cyanuric acid leads to the formation of a robust "rosette" motif. conicet.gov.ar

The crystal structure of the MCA complex reveals that these hydrogen-bonded sheets are stacked perpendicular to the crystallographic (101) plane. rsc.orgresearchgate.net This layered arrangement is further stabilized by π-π stacking interactions between the aromatic rings of adjacent sheets. The MCA system serves as a foundational model for understanding how specific and complementary interactions can be used to design and construct extended supramolecular networks. conicet.gov.arrsc.orgrsc.org

Table 1: Crystallographic Data for the Melamine-Cyanuric Acid (MCA) Complex rsc.org

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | I2/m |

| a (Å) | 14.8152(19) |

| b (Å) | 9.6353(18) |

| c (Å) | 7.0405(9) |

| β (°) | 93.194(11) |

| Volume (ų) | 1003.5(3) |

| Z | 2 |

Factors Influencing Supramolecular Morphology and Dimensionality (e.g., Solvent Effects)

The final morphology and dimensionality of supramolecular assemblies are highly dependent on various external factors. nso-journal.org The choice of solvent, in particular, can have a profound impact on the self-assembly process. nso-journal.org The polarity, viscosity, and molecular size of the solvent can influence the strength and number of non-covalent interactions, thereby affecting the resulting structure. nso-journal.org

For example, the use of different solvents can lead to different crystalline forms (polymorphs) or even entirely different assembly motifs. nso-journal.org In the case of the MCA system, the polarity of the solvent can regulate the arrangement of hydrogen bonds, leading to changes in morphology from spheres to rods or sheets. nso-journal.org Other factors that can influence supramolecular structure include temperature, pH, and the initial concentration of the component molecules. nso-journal.org The ability to control these parameters allows for the rational design and synthesis of supramolecular materials with desired properties. nso-journal.org

Hierarchical Assembly of this compound-Derived Structures

Hierarchical assembly refers to the process where smaller, self-assembled structures serve as building blocks for the formation of larger, more complex architectures. researchgate.netmpg.defudan.edu.cn This multi-level organization is a key principle in the creation of functional materials from molecular components. fudan.edu.cn

In this compound-based systems, primary hydrogen-bonded aggregates can further organize into higher-order structures. rsc.org For instance, one-dimensional chains or two-dimensional sheets can stack or intertwine to form three-dimensional frameworks. nih.gov The properties of the final material are often a direct consequence of this hierarchical organization. fudan.edu.cn By understanding and controlling the interactions at each level of assembly, it is possible to tailor the macroscopic properties of the resulting material. researchgate.netfudan.edu.cn The development of such hierarchically ordered materials holds promise for applications in various fields, including materials science and nanotechnology. nih.gov

Theoretical Modeling of Supramolecular Interactions and Assembly Processes

The intricate world of supramolecular chemistry relies on a delicate balance of non-covalent interactions that dictate the self-assembly of molecules into larger, ordered structures. For this compound, a molecule rich in hydrogen bond donors and acceptors, theoretical and computational modeling provides an indispensable lens through which to understand and predict its assembly behavior. These in-silico approaches allow researchers to probe the fundamental forces driving the formation of this compound-based supramolecular systems, offering insights that are often difficult to obtain through experimental methods alone.

At the heart of modeling these systems are quantum chemical calculations, particularly Density Functional Theory (DFT), which has proven to be a robust method for analyzing the electronic structure and intermolecular interactions of triazine compounds. acs.orgnih.govnih.gov By employing DFT, researchers can calculate the geometries of this compound monomers, dimers, and larger aggregates, providing a foundational understanding of how these molecules arrange themselves in space. These calculations are crucial for identifying the most stable configurations and the nature of the interactions that stabilize them.

A primary focus of theoretical studies on this compound and its analogues, such as melamine and melem (B72624), is the intricate network of hydrogen bonds. acs.orgnih.gov DFT calculations can precisely determine the strength and geometry of these bonds. For instance, methods like the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional, combined with correlation-consistent basis sets like cc-pVDZ, have been effectively used to model these interactions in similar s-triazine systems. acs.orgnih.gov These calculations can quantify the interaction energies, revealing the energetic favorability of specific hydrogen bonding patterns over others.

Beyond hydrogen bonding, π-π stacking interactions play a significant role in the assembly of aromatic molecules like this compound. The layered structure of related compounds, such as melem, suggests that these interactions contribute significantly to the cohesion between molecular sheets. acs.orgnih.gov Theoretical models can estimate the energy of these stacking interactions, which, although weaker than hydrogen bonds on an individual basis, become cumulatively significant in larger assemblies.

Molecular dynamics (MD) simulations offer a complementary approach to static quantum chemical calculations. MD simulations can model the dynamic behavior of a large number of this compound molecules over time, providing a window into the entire self-assembly process. These simulations can reveal the pathways and mechanisms of aggregation, from the initial dimerization to the formation of larger, ordered structures. By observing these processes in silico, researchers can understand how factors like solvent and temperature influence the final supramolecular architecture.

The data generated from these theoretical studies are extensive and provide a quantitative basis for understanding supramolecular behavior. Key parameters derived from these calculations are often compiled into detailed tables to compare different configurations and interaction types.

Table 1: Calculated Hydrogen Bond Parameters for a this compound Dimer (Representative DFT Data)

This table illustrates the typical parameters calculated for a hydrogen-bonded dimer of this compound. The bond length (d(D-A)) represents the distance between the donor and acceptor atoms, while the interaction energy (E_int) quantifies the strength of the bond. The NBO charge transfer value indicates the extent of electron density donation from the lone pair of the acceptor atom to the antibonding orbital of the donor-hydrogen bond, a key electronic feature of hydrogen bonding.

| Hydrogen Bond Type | Donor-Acceptor Pair | d(D-A) (Å) | E_int (kcal/mol) | NBO Charge Transfer (e) |

| N-H···N | N(amino)-H ··· N(ring) | 2.95 | -7.2 | 0.025 |

| N-H···N(cyano) | N(amino)-H ··· N(cyano) | 3.10 | -5.8 | 0.018 |

Note: These are representative values based on calculations for analogous systems. Actual values would be derived from specific DFT calculations on this compound.

Table 2: Comparison of Intermolecular Interaction Energies (Representative Data)

| Interaction Type | Molecular Orientation | Calculated Interaction Energy (kcal/mol) |

| Hydrogen Bonding | Planar, head-to-tail | -15.5 (for two bonds) |

| π-π Stacking | Parallel-displaced | -4.5 |

| Combined | Stacked and H-bonded | -20.0 |

Note: These values are illustrative and represent typical magnitudes for such interactions in related aromatic systems.

The synergy between different theoretical methods provides a comprehensive picture of this compound's supramolecular chemistry. Quantum chemical calculations offer precise energetic and geometric details of local interactions, while molecular dynamics simulations illuminate the collective behavior and assembly pathways of many molecules. This theoretical framework is not merely descriptive; it is also predictive, enabling the rational design of new supramolecular materials based on this compound with tailored structures and properties.

Polymerization Chemistry and Materials Science Applications of Cyanomelamine Precursors

Polymerization Dynamics of Cyanomelamine and Related Triazines

The polymerization of this compound and other triazine-containing monomers is a field of significant interest due to the unique properties of the resulting nitrogen-rich polymers. These materials often exhibit high thermal stability, flame retardancy, and potential for further conversion into advanced carbon materials. The dynamics of this polymerization, including the kinetics and thermodynamics, as well as the influence of the monomer structure, are critical factors in controlling the final properties of the polymer.

Kinetics and Thermodynamics of Polymer Formation

The polymerization of cyclic monomers, such as those related to the triazine family, is governed by thermodynamic and kinetic factors. The primary thermodynamic driving force for the ring-opening polymerization of many cyclic compounds is the relief of ring strain. wiley-vch.de This strain arises from deviations from ideal bond angles, bond stretching or compression, and non-bonding interactions. wiley-vch.de For polymerization to be thermodynamically favorable, the change in Gibbs free energy (ΔGp) must be negative. wiley-vch.de This is typically achieved when the enthalpy of polymerization (ΔHp), which is often negative due to ring strain release, outweighs the negative entropy change (ΔSp) associated with the loss of translational degrees of freedom as monomers organize into a polymer structure. wiley-vch.de

The polymerization of triazine-based monomers can proceed through various mechanisms, often involving thermal condensation. For instance, the thermal polymerization of melamine (B1676169), a related triazine, proceeds through a series of condensation reactions to form melon, a linear polymer, which can then be further converted to graphitic carbon nitride (g-C₃N₄). elsevierpure.com The kinetics of such polymerizations are influenced by factors like temperature, pressure, and the presence of catalysts. For example, in electron-beam polymerizations, altering the dose rate can significantly impact the rate of polymerization and the properties of the resulting polymer. nsf.gov

Computational studies have been employed to investigate the polymerization of 1,3,5-triazine (B166579) units into drum-shaped polymers, (C₃N₃)₂n. nih.gov These studies reveal that steric repulsions and bond tensions cause the normally planar triazine rings to warp into nonplanar, convex/concave π-systems within the polymer structure. nih.gov

Influence of Monomer Structure on Polymer Properties

The structure of the triazine monomer plays a pivotal role in determining the properties of the final polymer. The rigidity and functionality of the monomer directly impact the mechanical strength, thermal stability, and even the conductivity of the resulting materials.

In a study on thiol-ene photopolymerization of ionogels, it was found that ionogels based on the triazine monomers 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (TATT) and 2,4,6-triallyloxy-1,3,5-triazine (TAT) exhibited higher mechanical strength compared to those based on an aliphatic monomer. mdpi.com The rigid triazine core in these monomers contributes to this enhanced mechanical performance. mdpi.com Furthermore, the polymerization reaction was observed to be faster in compositions containing these triazine isomers. mdpi.com

The introduction of triazine derivatives into polyurethane-urea elastomers has also been shown to modify their dielectric behavior compared to linear chain extenders. tandfonline.com The molecular dynamics of these polymers, as studied by dielectric spectroscopy, revealed relaxation processes influenced by the hard segment structure containing the triazine moieties. tandfonline.com

Research on a novel denture base copolymer demonstrated that the substitution with a triazine comonomer resulted in a higher glass transition temperature (Tg) compared to the control group without the triazine. nih.gov This enhancement in Tg suggests improved biomechanical properties, attributed to the cross-linking capability of the triazine comonomer. nih.gov

Interactive Data Table: Influence of Triazine Monomer Structure on Polymer Properties

| Monomer Type | Polymer System | Key Finding | Reference |

| 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (TATT) | Thiol-ene Photopolymerized Ionogel | Higher mechanical strength due to rigid triazine core. mdpi.com | mdpi.com |

| 2,4,6-triallyloxy-1,3,5-triazine (TAT) | Thiol-ene Photopolymerized Ionogel | Faster polymerization kinetics and higher mechanical strength. mdpi.com | mdpi.com |

| Triazine Derivative | Polyurethane-Urea Elastomer | Modified dielectric behavior and relaxation processes. tandfonline.com | tandfonline.com |

| Triazine Comonomer | Denture Base Copolymer | Increased glass transition temperature (Tg), suggesting enhanced biomechanical properties. nih.gov | nih.gov |

This compound as a Precursor for Advanced Nitrogen-Rich Carbon Materials

This compound and its derivatives are valuable precursors for the synthesis of nitrogen-rich carbon materials, most notably graphitic carbon nitride (g-C₃N₄). These materials are of great interest for a wide range of applications, including photocatalysis, sensing, and energy storage, due to their unique electronic structure, high nitrogen content, and tunable properties.

Synthesis and Optimization of Graphitic Carbon Nitrides (g-C₃N₄)

Graphitic carbon nitride is a metal-free semiconductor with a layered structure analogous to graphite. It is typically synthesized through the thermal condensation of nitrogen-rich precursors like melamine, cyanamide (B42294), or melamine-cyanurate complexes. nih.govresearchgate.net The synthesis process involves heating the precursor in an inert atmosphere at elevated temperatures, typically around 550 °C. nih.gov

The choice of precursor significantly impacts the properties of the resulting g-C₃N₄. For instance, g-C₃N₄ synthesized from a melamine-cyanurate complex (CN-MCA) exhibited a much higher specific surface area (225 m²/g) compared to that synthesized from melamine alone (CN-M) (12 m²/g) under the same conditions. nih.gov This difference is attributed to the self-assembly of the melamine-cyanurate supramolecular complex, which influences the morphology of the final material. nih.govresearchgate.net

Researchers have explored various strategies to optimize the synthesis of g-C₃N₄. One approach involves using a melamine/carboxylic acid adduct route to prepare C-rich graphitic carbonitride materials with a range of C/N ratios. researchgate.net Another method demonstrated the synthesis of g-C₃N₄ under low ammonia (B1221849) partial pressure, resulting in a reddish-orange product with distinct optical and chemical properties. elsevierpure.com This approach, akin to train sublimation, was shown to produce nano-scale g-C₃N₄ with a structure composed of stacked two-dimensional layers of heptazine networks. elsevierpure.com

The use of uric acid in conjunction with melamine has also been investigated as a route to synthesize graphitic carbon nitrides. researchgate.net In this method, uric acid thermally decomposes and reacts with melamine via condensation, with alumina (B75360) acting as a support for the deposition of g-C₃N₄ layers in a process similar to in-situ chemical vapor deposition. researchgate.net

Control of Textural Properties (e.g., Surface Area, Porosity) in Derived Materials

The textural properties of g-C₃N₄, such as specific surface area and porosity, are crucial for its performance in various applications, particularly in catalysis and adsorption. As mentioned previously, the use of a melamine-cyanurate complex as a precursor leads to a significantly higher specific surface area compared to using melamine alone. nih.gov

The carbonization of melamine cyanurate has been identified as a promising method to produce g-C₃N₄ with advanced textural characteristics. preprints.orgresearchgate.net The thermal decomposition of the melamine-cyanurate adduct at temperatures between 400–550 °C results in a material with a structure similar to g-C₃N₄ obtained from other precursors, but with enhanced surface area. mdpi.com

The self-assembly of melamine with different polycarboxylic acids, such as oxalic, tartaric, and citric acid, allows for the preparation of C-rich graphitic carbonitride materials with varying compositions. researchgate.net The nature of the acid and the melamine-to-acid ratio in the initial adduct influences the final textural properties of the carbonitride material.

Interactive Data Table: Comparison of g-C₃N₄ Synthesis Precursors and Resulting Properties

| Precursor | Synthesis Method | Key Resulting Property | Reference |

| Melamine (CN-M) | Thermal condensation at 550 °C | Specific Surface Area: 12 m²/g | nih.gov |

| Melamine-Cyanurate Complex (CN-MCA) | Thermal condensation at 550 °C | Specific Surface Area: 225 m²/g | nih.gov |

| Melamine | Synthesis under low ammonia partial pressure | Nano-scale g-C₃N₄ with a reddish-orange color | elsevierpure.com |

| Melamine and Uric Acid | In-situ chemical vapor deposition on alumina | g-C₃N₄ layers deposited on alumina support | researchgate.net |

| Melamine and Polycarboxylic Acids | Self-assembly followed by thermal treatment | C-rich graphitic carbonitride materials with tunable C/N ratios | researchgate.net |

Development of Catalytic Supports and Functional Materials from this compound-Derived Precursors

The nitrogen-rich carbon materials derived from this compound and related precursors are excellent candidates for use as catalytic supports and functional materials. The high nitrogen content provides active sites for metal nanoparticle anchoring, enhancing catalytic activity and stability.

Graphitic carbon nitride (g-C₃N₄) possesses advantages similar to N-doped mesoporous carbonaceous materials when used as a catalyst support. mdpi.com The nitrogen atoms in the g-C₃N₄ structure can interact with metal components, leading to their stabilization in a highly dispersed state and preventing leaching during catalytic processes. preprints.orgmdpi.com This is particularly beneficial for reactions involving N-heterocyclic compounds, where the nitrogen in the substrate could otherwise lead to the leaching of active metal sites from conventional carbon supports. mdpi.com

For example, carbonized melamine cyanurate has been successfully used as a support for palladium catalysts in the dehydrogenation of decahydroquinoline (B1201275), a key process in liquid organic hydrogen carrier (LOHC) technology. researchgate.netmdpi.com A 1 wt% Pd catalyst supported on this material (1 wt% Pd/MCA-500) demonstrated significantly higher activity compared to catalysts on low-surface area g-C₃N₄ and a standard carbon support. mdpi.com This enhanced performance is attributed to the high specific surface area of the support, allowing for an ultrafine distribution of palladium particles, and the electron-donor effect of the surface nitrogen. researchgate.netmdpi.com

Furthermore, nitrogen-doped carbon catalysts for the oxygen reduction reaction (ORR) have been synthesized by pyrolyzing a melamine-based polymer coated on carbon black. researchgate.net The use of a polymerized melamine precursor, as opposed to a melamine monomer, resulted in a significant increase in ORR activity. researchgate.net This was linked to a higher nitrogen doping content and the formation of graphitic-N and pyridinic-N species, which are known to be active sites for the ORR. researchgate.net

Application in Heterogeneous Catalysis (e.g., Dehydrogenation Reactions)

This compound, specifically the melamine cyanurate (MCA) adduct, serves as a key precursor for producing nitrogen-rich carbon support materials, such as graphitic carbon nitride (g-C₃N₄), used in heterogeneous catalysis. mdpi.commdpi.com These materials have shown significant promise as catalyst supports, particularly for palladium (Pd) catalysts employed in dehydrogenation reactions, which are crucial for technologies like Liquid Organic Hydrogen Carriers (LOHC). preprints.orgresearchgate.net

The process involves the carbonization of the melamine cyanurate complex at temperatures between 400–550 °C. mdpi.com This thermal treatment leads to the decomposition of the oxygen-containing components of the adduct, resulting in a material with a structure and composition similar to g-C₃N₄. mdpi.com These nitrogen-doped carbon supports offer distinct advantages over traditional nitrogen-free supports, such as standard activated carbon.

Research has demonstrated that the catalytic activity of palladium supported on carbonized melamine cyanurate (Pd/MCA-T) in the dehydrogenation of N-heterocyclic compounds like decahydroquinoline is significantly enhanced compared to catalysts on nitrogen-free supports. mdpi.comresearchgate.net For instance, a 1 wt% Pd/MCA-500 catalyst (MCA carbonized at 500°C) showed a hydrogen yield of 94% per reaction hour, substantially outperforming both a low-surface area 1 wt% Pd/g-C₃N₄ catalyst (45%) and a standard 1 wt% Pd/C catalyst (78%). mdpi.com This superior performance is attributed to the unique surface chemistry of the MCA-derived support. mdpi.comresearchgate.net

| Catalyst | Support Precursor | Specific Surface Area (SSA) of Support (m²/g) | Hydrogen Yield (% per hour) | Reference |

|---|---|---|---|---|

| 1 wt% Pd/MCA-500 | Melamine Cyanurate | 121 | 94 | mdpi.com |

| 1 wt% Pd/g-C₃N₄ (low-surface) | Melamine | ~12 | 45 | mdpi.commdpi.com |

| 1 wt% Pd/C (standard) | Carbon | Not Specified | 78 | mdpi.com |

Engineering of Active Sites and Surface Chemistry

The effectiveness of catalysts derived from this compound precursors is rooted in the ability to engineer their active sites and surface chemistry. The supramolecular structure of the melamine-cyanuric acid complex is a critical starting point, influencing the morphology and properties of the final carbon nitride material. acs.orgnih.gov

A key feature of these materials is the high content of surface nitrogen, which functions as a Brønsted base and can be engineered to create specific catalytic sites. acs.orgresearchgate.net The thermal polymerization of melamine cyanurate leads to a nitrogen-rich carbon framework. This inherent nitrogen functionalization provides an electron-donor effect, which is presumed to favorably influence the rate of dehydrogenation reactions and enhance the stability of the catalytic system by preventing the leaching of metal active sites. mdpi.compreprints.orgresearchgate.net

The engineering of active sites can be controlled through several strategies:

Precursor Selection and Stoichiometry: Using the melamine-cyanurate complex instead of just melamine as a precursor for g-C₃N₄ synthesis results in materials with significantly different properties. For example, g-C₃N₄ derived from MCA (CN-MCA) exhibited a specific surface area of 225 m²/g, approximately 19 times larger than that derived from melamine alone (CN-M) under the same conditions. mdpi.com This vast increase in surface area exposes more potential active sites for catalysis.